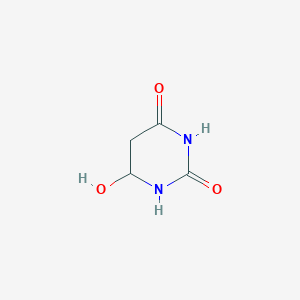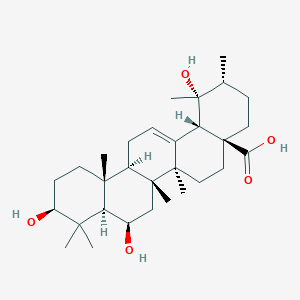![molecular formula C22H28NOP B1149218 Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- CAS No. 145818-29-7](/img/new.no-structure.jpg)
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- is a chiral organophosphorus compound. It features a pyrrolidine ring substituted with a 2,2-dimethyl-1-oxopropyl group and a diphenylphosphinomethyl group. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyrrolidine, acetone, and diphenylphosphine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phosphine group can be oxidized to a phosphine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphine group, with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Ligand in Catalysis: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis due to its chiral nature.
Organophosphorus Chemistry:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those requiring chiral centers for activity.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The diphenylphosphinomethyl group acts as a strong electron-donating ligand, stabilizing metal complexes and facilitating various catalytic cycles. The stereochemistry (2S) is crucial for enantioselective reactions, where the spatial arrangement of atoms influences the outcome of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2R)-: The enantiomer of the compound, differing only in the stereochemistry.
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(phenylphosphino)Methyl]-, (2S)-: Similar structure but with a phenylphosphino group instead of a diphenylphosphino group.
Uniqueness
The (2S) configuration and the presence of the diphenylphosphinomethyl group make this compound particularly effective in asymmetric catalysis. Its ability to form stable complexes with transition metals and its chiral nature provide advantages over non-chiral or differently substituted analogs.
This detailed overview covers the essential aspects of Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-, from its synthesis to its applications and unique properties
Propiedades
Número CAS |
145818-29-7 |
|---|---|
Fórmula molecular |
C22H28NOP |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-[(2S)-2-(diphenylphosphanylmethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H28NOP/c1-22(2,3)21(24)23-16-10-11-18(23)17-25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1 |
Clave InChI |
YUFICFYMFGQYMU-SFHVURJKSA-N |
SMILES isomérico |
CC(C)(C)C(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)


![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)



![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)


![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)


